molecular formula C20H32N2O2 B10768126 (5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid

(5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid

Cat. No.: B10768126
M. Wt: 332.5 g/mol
InChI Key: SRIZDZJPKIYUPZ-IDUFWMFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid is a complex organic compound belonging to the class of long-chain fatty acids This compound is characterized by its unique structure, which includes a diazabicycloheptene ring and a heptenoic acid chain

Preparation Methods

The synthesis of (5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[221]hept-2-en-5-yl}-5-heptenoic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound are still under development, as it is primarily used in experimental settings. advancements in synthetic chemistry may lead to more efficient and scalable production techniques in the future .

Chemical Reactions Analysis

(5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .

Comparison with Similar Compounds

(5Z)-7-{(1R,4S,5R,6R)-6-[(1E)-1-Octen-1-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl}-5-heptenoic acid is unique due to its specific structural features, such as the diazabicycloheptene ring and the heptenoic acid chain. Similar compounds include other long-chain fatty acids and heterocyclic fatty acids, which share some structural similarities but differ in their specific functional groups and biological activities .

Some examples of similar compounds are:

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

(Z)-7-[(1R,4S,5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7-,12-9+/t16-,17-,18-,19+/m1/s1

InChI Key

SRIZDZJPKIYUPZ-IDUFWMFESA-N

Isomeric SMILES

CCCCCC/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)N=N2

Canonical SMILES

CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.